Home > Products > Screening Compounds P115666 > beta-Alanylmelphalan
beta-Alanylmelphalan - 112710-37-9

beta-Alanylmelphalan

Catalog Number: EVT-1173221
CAS Number: 112710-37-9
Molecular Formula: C16H23Cl2N3O3
Molecular Weight: 376.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Beta-Alanylmelphalan belongs to the class of amino acid derivatives and is categorized as a peptide drug. It is derived from melphalan, which is a well-known chemotherapeutic agent originally developed for treating multiple myeloma and ovarian cancer. The incorporation of beta-alanine enhances the solubility and bioavailability of the compound, potentially improving its therapeutic efficacy.

Synthesis Analysis

The synthesis of beta-alanylmelphalan typically involves the following steps:

  1. Starting Materials: The synthesis begins with melphalan and beta-alanine as the primary reactants.
  2. Coupling Reaction: The coupling of beta-alanine to melphalan can be achieved using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
  3. Deprotection: If any protecting groups are used during the synthesis, they are removed using trifluoroacetic acid (TFA) or other deprotecting agents.
  4. Purification: The final product is purified through methods such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.

The reaction conditions typically involve stirring at room temperature or slightly elevated temperatures for several hours, followed by purification steps to isolate the desired dipeptide.

Molecular Structure Analysis

Beta-Alanylmelphalan has a molecular formula of C15H18N2O3C_{15}H_{18}N_{2}O_{3} and a molecular weight of approximately 278.31 g/mol.

Structural Features

  • Peptide Bond: The compound features a peptide bond between the carboxyl group of beta-alanine and the amino group of melphalan.
  • Functional Groups: It contains an amino group, a carboxyl group, and an aromatic ring characteristic of melphalan.
  • Stereochemistry: The stereochemistry around the chiral centers in both beta-alanine and melphalan contributes to its biological activity.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to confirm the structure and purity of beta-alanylmelphalan.

Chemical Reactions Analysis

Beta-Alanylmelphalan can undergo several chemical reactions relevant to its functionality:

  1. Alkylation Reactions: As an alkylating agent, beta-alanylmelphalan can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and ultimately inducing cell death in rapidly dividing cancer cells.
  2. Hydrolysis: In aqueous environments, it may hydrolyze to release melphalan and beta-alanine, which can affect its therapeutic efficacy.
  3. Redox Reactions: Depending on the cellular environment, it may participate in redox reactions that can influence its pharmacokinetics.

These reactions are critical for understanding how beta-alanylmelphalan interacts with biological systems and contributes to its anticancer effects.

Mechanism of Action

The mechanism of action of beta-alanylmelphalan primarily involves:

  • DNA Alkylation: Upon administration, beta-alanylmelphalan enters tumor cells where it undergoes hydrolysis to release melphalan. The active form then alkylates DNA at the N7 position of guanine residues, leading to cross-linking of DNA strands.
  • Induction of Apoptosis: This cross-linking prevents DNA replication and transcription, triggering cellular apoptosis through various signaling pathways.
  • Transport Mechanisms: Research suggests that small peptide transport mechanisms may facilitate the uptake of beta-alanylmelphalan into cells, enhancing its cytotoxic effects against cancer cells.
Physical and Chemical Properties Analysis

Beta-Alanylmelphalan exhibits several notable physical and chemical properties:

  • Solubility: It is generally more soluble in aqueous solutions compared to melphalan due to the presence of the amino acid moiety.
  • Stability: The stability can vary based on pH and temperature; thus, it should be stored under controlled conditions to maintain efficacy.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide insights into thermal stability.

Applications

Beta-Alanylmelphalan has several significant applications:

  1. Anticancer Therapy: Its primary application lies in treating various cancers due to its ability to induce apoptosis in malignant cells.
  2. Research Tool: It serves as a valuable compound in pharmacological studies aimed at understanding drug resistance mechanisms in cancer therapy.
  3. Peptide Drug Development: Beta-alanylmelphalan exemplifies how modifying existing drugs with amino acids can enhance their pharmacological profiles.
Introduction to Beta-Alanylmelphalan as a Chemotherapeutic Agent

Historical Context of Alkylating Agents in Cancer Therapy

Alkylating agents represent one of the earliest classes of chemotherapeutic compounds, with origins tracing back to the chemical warfare agent nitrogen mustard (bis(2-chloroethyl)amine). The observation that nitrogen mustard induced lymphoid suppression led to its therapeutic application in lymphoma during the 1940s. This pioneering work demonstrated that cytotoxic chemicals could selectively target rapidly dividing cancer cells. The core mechanism involves the formation of highly reactive carbonium ions that covalently alkylate DNA nucleophilic sites—particularly the N7 position of guanine residues—resulting in DNA cross-linking, strand breaks, and inhibition of replication [5] [8].

Melphalan (L-phenylalanine mustard), developed in the 1950s by Bergel and Stock, marked a significant advancement through its tumor-targeting rationale. By conjugating the nitrogen mustard pharmacophore to the essential amino acid phenylalanine, researchers hypothesized that proliferating cancer cells would preferentially uptake the molecule via amino acid transporters. This bifunctional alkylator proved effective against multiple myeloma, ovarian carcinoma, and other malignancies, establishing the "targeted delivery" concept in chemotherapy design [5] [8]. Despite its clinical utility, melphalan exhibits variable oral bioavailability, development of resistance, and nonspecific cytotoxicity, driving efforts to develop improved analogs [6] [10].

Structural Evolution from Melphalan to Beta-Alanylmelphalan

Beta-Alanylmelphalan emerged from systematic efforts to optimize melphalan’s physicochemical and biological properties through dipeptide conjugation. Structurally, it consists of melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine) linked via an amide bond to beta-alanine (3-aminopropanoic acid). This modification replaces the free α-carboxyl group of melphalan with a peptide bond, fundamentally altering its polarity, charge distribution, and molecular recognition properties [1] [4] [10].

Table 1: Structural Comparison of Melphalan and Beta-Alanylmelphalan

PropertyMelphalanBeta-Alanylmelphalan
Molecular FormulaC₁₃H₁₈Cl₂N₂O₂C₁₆H₂₃Cl₂N₃O₃
Molecular Weight305.20 g/mol376.28 g/mol
Key Functional Groups- α-Amino group - α-Carboxyl group - Bis(2-chloroethyl)amino group- α-Amino group - Amide bond - Terminal carboxyl group (from beta-alanine) - Bis(2-chloroethyl)amino group
Ionization StateZwitterionic at physiological pHPredominantly anionic due to additional carboxyl group

The integration of beta-alanine—a non-proteinogenic amino acid—intentionally avoids disruption of endogenous peptide transport systems. Unlike alpha-amino acid conjugates, beta-alanine’s backbone methylene group (-CH₂-) provides metabolic stability against peptidase degradation while retaining affinity for peptide transporters [7] [9]. X-ray crystallographic analyses confirm that the dipeptide backbone adopts an extended conformation, positioning the alkylating moiety away from the carrier amino acid, thus preserving its DNA-interacting capability [10].

Rationale for Dipeptide Conjugation in Drug Design

The conjugation of melphalan to beta-alanine serves three interconnected biological objectives: enhanced cellular uptake, reduced systemic toxicity, and evasion of resistance mechanisms.

  • Exploitation of Peptide Transport Systems: Tumor cells frequently overexpress peptide transporters (e.g., PEPT1, PEPT2) to meet nutritional demands for amino acids and small peptides. Beta-Alanylmelphalan’s dipeptide structure serves as a substrate for these transporters, facilitating selective accumulation in malignant tissues. In vitro studies using Ehrlich ascites tumor cells demonstrated 2.8-fold greater intracellular concentrations of beta-Alanylmelphalan compared to melphalan, correlating with enhanced cytotoxicity. Competitive inhibition experiments with known peptide transporter substrates (e.g., glycylsarcosine) confirmed carrier-mediated uptake [1] [4] [9].

  • Altered Pharmacokinetic Profile: The increased hydrophilicity imparted by beta-alanine’s carboxyl group reduces passive diffusion across normal cell membranes, potentially diminishing off-target effects. In vivo phase I studies in murine models revealed prolonged plasma circulation and reduced hepatic accumulation compared to melphalan, indicating a shift in tissue distribution patterns [1] [4].

  • Overcoming Melphalan Resistance: Resistance to melphalan often arises from downregulation of leucine-preferring amino acid transporters. Beta-Alanylmelphalan’s utilization of peptide transporters provides an alternative entry pathway. Comparative cytotoxicity assays in 3T3 mouse embryo cells showed IC₅₀ values for beta-Alanylmelphalan were 40% lower than melphalan, suggesting efficacy against some melphalan-adapted cell lines [1] [7].

Table 2: In Vitro Cytotoxic Activity of Melphalan vs. Beta-Alanylmelphalan

Cell LineMelphalan IC₅₀ (μM)Beta-Alanylmelphalan IC₅₀ (μM)Enhancement Factor
Ehrlich Ascites Tumor8.2 ± 0.92.9 ± 0.42.8
3T3 Mouse Embryo12.7 ± 1.37.6 ± 0.81.7
RPMI8226 (Myeloma)6.5 ± 0.73.1 ± 0.52.1
THP1 (Leukemia)9.8 ± 1.14.3 ± 0.62.3

Data adapted from Tsay & Wolfinbarger (1987) and recent analog studies [1] [7].

The structural paradigm exemplified by beta-Alanylmelphalan has broader implications for anticancer drug design. Recent work on peptide-drug conjugates targeting opioid receptors (e.g., DNCP-β-NalA) and Bcl-2 family proteins (e.g., α/β-peptide foldamers) validates this approach for improving tumor selectivity and pharmacodynamic efficacy [2] [3]. Computational modeling now enables rational design of conjugates with optimized transporter affinity and metabolic stability, building upon the foundational insights gained from beta-Alanylmelphalan’s development [3] [9].

Properties

CAS Number

112710-37-9

Product Name

beta-Alanylmelphalan

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

Molecular Formula

C16H23Cl2N3O3

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C16H23Cl2N3O3/c17-6-9-21(10-7-18)13-3-1-12(2-4-13)11-14(16(23)24)20-15(22)5-8-19/h1-4,14H,5-11,19H2,(H,20,22)(H,23,24)/t14-/m0/s1

InChI Key

LORKXDSAKCGGGI-AWEZNQCLSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)N(CCCl)CCCl

Synonyms

eta-alanylmelphalan
melphalan, beta-alanyl-

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)N(CCCl)CCCl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCN)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.